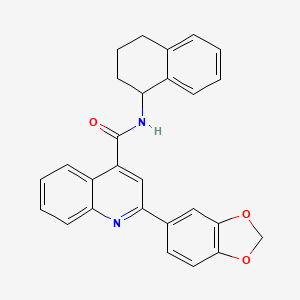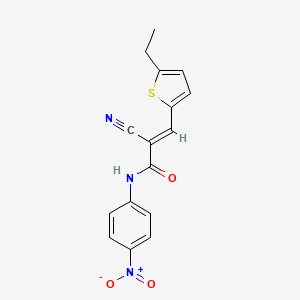
N-(2-phenylpropyl)cyclohexanamine hydrochloride
Overview
Description
N-(2-phenylpropyl)cyclohexanamine hydrochloride, also known as N-Benzylcyclohexanamine or simply as benzylhexanamine, is a chemical compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including medicine, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of N-(2-phenylpropyl)cyclohexanamine hydrochloride is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation, and their increased activity can help to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that benzylhexanamine can increase heart rate and blood pressure, as well as improve cognitive function and reduce symptoms of neurological disorders. However, it is important to note that these effects can vary depending on the dose and duration of exposure.
Advantages and Limitations for Lab Experiments
N-(2-phenylpropyl)cyclohexanamine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be difficult to control the dose and duration of exposure, which can affect the results of experiments.
Future Directions
There are several future directions for research on N-(2-phenylpropyl)cyclohexanamine hydrochloride. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. Another area of research is in the investigation of the biochemical and physiological effects of benzylhexanamine, including its potential for use as a performance-enhancing drug. Additionally, there is a need for further studies on the safety and toxicity of this compound, particularly with regard to long-term exposure and high doses.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it has been found to have a stimulant effect on the central nervous system. While there are several advantages and limitations for lab experiments, there are many future directions for research on this compound, including the development of new treatments for neurological disorders and investigation of its biochemical and physiological effects.
Scientific Research Applications
N-(2-phenylpropyl)cyclohexanamine hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Studies have shown that benzylhexanamine has a stimulant effect on the central nervous system, which can help to improve cognitive function and reduce symptoms of these disorders.
properties
IUPAC Name |
N-(2-phenylpropyl)cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15;/h2,4-5,8-9,13,15-16H,3,6-7,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHTQFJUVSXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B4728227.png)
![3,5-dimethylphenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B4728238.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B4728241.png)
![4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4728245.png)
![ethyl 7-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4728247.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4728258.png)
![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4728261.png)
![4-fluoro-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4728268.png)

![3-(difluoromethyl)-6-(1-methyl-4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4728280.png)
![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4728282.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4728294.png)

![3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine](/img/structure/B4728319.png)